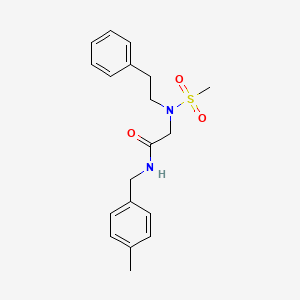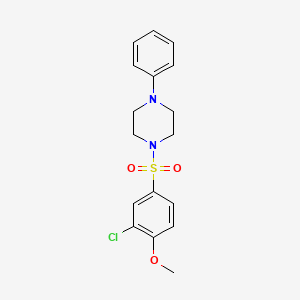![molecular formula C21H19ClN2O4S B3498596 N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B3498596.png)
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a chloro-substituted aromatic ring, a phenylsulfamoyl group, and an acetamide moiety. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target bacterial cell division proteins such as ftsz .
Mode of Action
This could potentially disrupt the normal processes within the cell .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential bacterial processes, such as cell division .
Result of Action
Given its potential antimicrobial activity, it may lead to the death of bacterial cells .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the activity of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylsulfamoyl Intermediate: The initial step involves the reaction of phenylsulfonyl chloride with aniline to form phenylsulfamoyl chloride.
Coupling Reaction: The phenylsulfamoyl chloride is then reacted with 4-chloro-2-methylphenol in the presence of a base such as triethylamine to form the phenylsulfamoyl phenol intermediate.
Acetylation: The final step involves the acetylation of the phenylsulfamoyl phenol intermediate with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylsulfamoyl group.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenylsulfamoyl group.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide: shares structural similarities with other sulfonamide and acetamide derivatives.
This compound: is compared with compounds such as N-(4-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide and N-(4-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide.
Uniqueness
- The presence of both the chloro and methyl groups on the aromatic ring imparts unique chemical properties to this compound, affecting its reactivity and interactions with biological targets.
- The combination of the phenylsulfamoyl and acetamide groups contributes to its distinct pharmacological profile and potential applications.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-15-13-16(22)7-12-20(15)23-21(25)14-28-18-8-10-19(11-9-18)29(26,27)24-17-5-3-2-4-6-17/h2-13,24H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQLOPRYOFJFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3498518.png)

![ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3498538.png)
![ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3498539.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3498547.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3498555.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498561.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498573.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B3498582.png)
![methyl 2-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3498592.png)
![2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B3498603.png)
![2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3498608.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B3498612.png)
